Methylenedioxymethoxyethylamphetamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74698-44-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)propan-2-amine |
InChI |
InChI=1S/C13H19NO3/c1-10(14-5-6-15-2)7-11-3-4-12-13(8-11)17-9-16-12/h3-4,8,10,14H,5-7,9H2,1-2H3 |
InChI Key |
LOZJEWOZOKSOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCCOC |
Origin of Product |
United States |
Synthesis and Derivatization Research of Methylenedioxymethoxyethylamphetamine
Synthetic Pathways and Methodologies
The synthesis of MDMA is a topic of significant interest in chemical research, with numerous routes developed since its first synthesis in 1912. nih.gov These methods often start from precursors containing the methylenedioxybenzene moiety. unlimitedsciences.org
Investigation of Precursor Availability and Reactivity
The primary precursors for MDMA synthesis are safrole, isosafrole, piperonal (B3395001), and 3,4-methylenedioxyphenyl-2-propanone (3,4-MDP-2-P). unodc.org The availability of these chemicals is often restricted due to their use in illicit drug manufacturing, leading researchers to investigate alternative starting materials. unodc.orgacs.org
Safrole, Isosafrole, and Piperonal: These compounds are naturally occurring and have legitimate uses in the fragrance and pharmaceutical industries, making them prone to diversion. unodc.org Safrole can be obtained from sassafras oil, while piperonal can be derived from piperine (B192125) (from black pepper) or vanillin (B372448). researchgate.net
3,4-MDP-2-P: This precursor has limited legitimate industrial use. unodc.org It is commonly synthesized from safrole or piperonal. safrole.com One method involves the isomerization of safrole to isosafrole, which is then oxidized to yield 3,4-MDP-2-P. safrole.com
Non-controlled Precursors: Due to increased controls on traditional precursors, there has been a rise in the use of non-controlled or "pre-precursor" chemicals. unodc.orgresearchgate.net Examples include 5-bromo-1,3-benzodioxole, catechol, and eugenol. acs.orgresearchgate.net Research has demonstrated the synthesis of MDMA from catechol via a safrole intermediate. researchgate.net Another approach utilizes 5-bromo-1,3-benzodioxole, which is not on controlled substance precursor lists. acs.org
Table 1: Key Precursors and their Reactivity
| Precursor | Common Source/Synthesis | Reactivity Notes |
|---|---|---|
| Safrole | Sassafras oil, Cinnamomum species researchgate.net | Can be oxidized via a Wacker process to MDP2P or halogenated. unlimitedsciences.org |
| Piperonal | Derived from piperine or vanillin researchgate.net | Used in the Henry reaction with nitroethane to form a nitrostyrene (B7858105) intermediate. nih.gov |
| 3,4-MDP-2-P | Synthesized from safrole or piperonal safrole.com | Key intermediate for reductive amination with methylamine. unlimitedsciences.org |
| 5-bromo-1,3-benzodioxole | Synthetic acs.org | A non-controlled starting material that can be converted to an aryl Grignard reagent. acs.org |
Exploration of Novel Synthetic Routes and Reaction Mechanisms
Research into novel synthetic routes for MDMA aims to improve efficiency, yield, and to circumvent the use of regulated precursors.
Original Köllisch Synthesis: The first synthesis of MDMA involved the hydrobromination of safrole, followed by reaction with methylamine. nih.gov
Reductive Amination of MDP2P: A common and efficient method involves the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P). unlimitedsciences.org This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. unlimitedsciences.orgsafrole.com The sodium borohydride method is noted for its high yields (over 90%) and scalability. safrole.com
Wacker Oxidation: Safrole can be oxidized to MDP2P using a Wacker process, which is a catalytic oxidation using oxygen and water. unlimitedsciences.org This is then followed by reductive amination. unlimitedsciences.org
Route from Piperonal: A synthetic pathway starting from piperonal involves a Henry reaction with nitroethane. The resulting nitrostyrene intermediate can then be reduced to 3,4-methylenedioxyamphetamine (MDA), which is subsequently converted to MDMA. nih.gov
Asymmetric Synthesis: To produce specific enantiomers of MDMA, asymmetric strategies have been developed. One method employs the diastereoselective reductive amination of MDP2P using a chiral agent like (S)-α-methylbenzylamine. nih.gov Another approach involves the copper-catalyzed ring-opening of an N-tosylaziridine derived from D- or L-alanine with a Grignard reagent. publish.csiro.au
Table 2: Comparison of Selected Synthetic Routes
| Route | Starting Material | Key Intermediates | Key Reactions |
|---|---|---|---|
| Wacker Oxidation | Safrole unlimitedsciences.org | MDP2P unlimitedsciences.org | Wacker oxidation, Reductive amination unlimitedsciences.org |
| Henry Reaction | Piperonal nih.gov | Nitrostyrene, MDA nih.gov | Henry reaction, Reduction nih.gov |
| Novel cGMP Route | 5-bromo-1,3-benzodioxole acs.org | Aryl Grignard reagent, 1-(1,3-benzodioxol-5-yl)propan-2-ol acs.org | Grignard reaction, Oxidation, Reductive amination acs.org |
| Aziridine Ring-Opening | D- or L-alanine publish.csiro.au | N-tosylaziridine publish.csiro.au | Aziridine synthesis, Copper-catalyzed ring-opening publish.csiro.au |
Green Chemistry Approaches in Chemical Synthesis
Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve sustainability. mdpi.com These approaches focus on using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. mdpi.com
In the context of amphetamine-related synthesis, research has explored:
Catalysis: The use of catalysts is a cornerstone of green chemistry, enabling reactions to occur under milder conditions and with greater selectivity. mdpi.com The Wacker-Tsuji oxidation, used to convert safrole to MDP2P, is an example of a catalytic process. unlimitedsciences.orgresearchgate.net
Solvent-Free Reactions: Mechanochemical grinding procedures have been developed for the synthesis of N-substituted amines, offering a highly efficient and solvent-free method. mdpi.com
Biocatalysis: Replacing traditional chemical methods with enzyme-driven reactions can lead to more efficient and environmentally friendly processes. chemicalindustryjournal.co.uk This is a growing area of interest for producing complex pharmaceutical compounds. chemicalindustryjournal.co.uk
Continuous-Flow Synthesis: Continuous-flow conditions have been shown to significantly reduce reaction times and improve yields for the synthesis of MDMA and related compounds compared to batch conditions. researchgate.net For instance, a two-step synthesis from safrole yielded 61–65% of the product in 65 minutes under continuous-flow, compared to 38–61% over 48 hours in a batch process. researchgate.net
Biosynthetic Pathway Engineering for Related Analogues
While MDMA itself is not known to be produced naturally, the biosynthesis of structurally related amphetamine analogues, such as ephedrine (B3423809) and pseudoephedrine, occurs in plants like Ephedra species. nih.govresearchgate.net Research in this area focuses on understanding these natural pathways and harnessing them for biotechnological production. nih.gov
Enzyme Engineering and Biocatalytic Synthesis
Enzyme engineering and biocatalysis offer powerful tools for chemical synthesis, providing high selectivity and reducing waste. tudelft.nlnih.gov Natural enzymes often require modification to be suitable for industrial-scale organic synthesis. tudelft.nltudelft.nl
Directed Evolution: Techniques like directed evolution are used to customize enzymes for specific synthetic needs, improving their stability, activity, and selectivity. tudelft.nlresearchgate.net This involves creating genetic variations of an enzyme and screening for mutants with desired properties. researchgate.net
Enzyme Cascades: Multi-enzymatic reactions, or cascades, can be designed to perform several synthetic steps in a single pot, significantly shortening synthesis routes. nih.gov This approach has been successfully used for the synthesis of active pharmaceutical ingredients. nih.gov
Application to Amphetamine Analogues: The isolation of enzymes with the ability to accept novel substrates could enable the production of various substituted amphetamines in synthetic biosystems. nih.gov Research has shown that engineered enzymes can perform challenging chemical transformations, such as hydroxylation and chlorination, on various substrates. nih.gov Scientists have engineered enzymes like deoxyribose-5-phosphate aldolase (B8822740) to produce building blocks for pharmaceuticals, simplifying multi-step processes. chemicalindustryjournal.co.uk
Metabolic Engineering Strategies for Precursor Production
Metabolic engineering involves modifying the metabolic pathways of microorganisms, such as yeast or bacteria, to produce valuable chemicals. nih.gov This strategy is increasingly used to produce drugs and drug precursors that are difficult to synthesize chemically. nih.gov
Pathway Elucidation and Reconstruction: A crucial first step is to identify the genes and enzymes involved in a natural biosynthetic pathway. nih.gov For example, the biosynthetic pathway for mescaline in the peyote cactus has been elucidated, and the pathway was subsequently reconstructed in yeast and Nicotiana benthamiana. nih.gov
Increasing Precursor Supply: The shikimate pathway is a primary metabolic route that provides precursors for aromatic amino acids, which are the building blocks for many natural products, including some alkaloids. nih.gov Engineering this pathway to increase the flux towards these precursors is a common strategy to boost the yield of the final product. nih.gov
Heterologous Production: The genes for a biosynthetic pathway from a plant can be transferred into a microorganism like yeast (Saccharomyces cerevisiae). nih.govresearchgate.net This allows for the large-scale production of the target compound through fermentation, which is currently used for the commercial production of ephedrine and pseudoephedrine. nih.govresearchgate.net The availability of plant biosynthetic genes could facilitate the engineering of yeast strains capable of de novo synthesis of amphetamine analogues. nih.gov
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 3,4-Methylenedioxymethamphetamine | MDMA |
| 3,4-methylenedioxyamphetamine | MDA |
| 3,4-methylenedioxyphenyl-2-propanone | 3,4-MDP-2-P |
| (S)-α-methylbenzylamine | - |
| 1,2-propylene oxide | - |
| 5-bromo-1,3-benzodioxole | - |
| Catechol | - |
| Ephedrine | - |
| Eugenol | - |
| Isosafrole | - |
| Methylamine | - |
| Nitroethane | - |
| Piperine | - |
| Piperonal | - |
| Pseudoephedrine | - |
| Safrole | - |
Retrosynthetic Analysis in Analog Design
Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. This approach is particularly valuable in the design of analogs of a lead compound, such as Methylenedioxymethoxyethylamphetamine (MDMEOET), as it allows for the systematic exploration of structural modifications to probe structure-activity relationships. The core structure of MDMEOET offers several key positions for derivatization, including the phenyl ring, the propane (B168953) backbone, and the N-alkoxyethyl substituent. A retrosynthetic analysis reveals key bond disconnections that enable the synthesis of a diverse range of analogs.
The primary retrosynthetic disconnection for MDMEOET and its analogs focuses on the formation of the amine group. This leads to two main synthetic pathways starting from a common intermediate, 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This ketone is a crucial precursor, and its synthesis is well-established, often starting from naturally occurring compounds like safrole or piperonal.
Pathway A: Reductive Amination
The most direct and versatile approach to MDMEOET and its analogs is through the reductive amination of the key ketone intermediate, MDP2P. This disconnection involves breaking the C-N bond between the secondary amine and the isopropyl group of the phenethylamine (B48288) backbone.
Disconnection: C-N bond of the amine.
Synthetic Precursors: 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and a primary amine (in this case, 2-methoxyethylamine).
Reaction: The synthesis involves the condensation of MDP2P with 2-methoxyethylamine (B85606) to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
This strategy is highly amenable to analog design. By varying the primary amine used in the reductive amination step, a wide array of N-substituted analogs can be generated. For instance, substituting 2-methoxyethylamine with other alkoxyamines (e.g., 2-ethoxyethylamine, 2-propoxyethylamine) or functionalized amines allows for the exploration of the steric and electronic requirements of the N-substituent.
Pathway B: N-Alkylation of 3,4-Methylenedioxyamphetamine (MDA)
An alternative retrosynthetic approach involves the N-alkylation of 3,4-methylenedioxyamphetamine (MDA), the primary amine analog of MDMEOET. This strategy is useful for introducing a variety of substituents onto the nitrogen atom.
Disconnection: C-N bond of the N-alkoxyethyl group.
Synthetic Precursors: 3,4-Methylenedioxyamphetamine (MDA) and an appropriate alkylating agent (e.g., 2-methoxyethyl halide or tosylate).
Reaction: MDA can be reacted with a suitable electrophile, such as 1-bromo-2-methoxyethane, in the presence of a base to yield MDMEOET.
This method allows for the introduction of diverse functionalities at the amine position. The choice of the alkylating agent is critical and can be varied to introduce different chain lengths, branching, or functional groups, thereby generating a library of N-substituted analogs for further study.
Design of Analogs through Retrosynthetic Strategies
The power of retrosynthetic analysis lies in its ability to guide the systematic design of novel compounds. For MDMEOET, this can be visualized by considering modifications at three key regions of the molecule:
N-Substituent Analogs: As detailed above, both reductive amination and N-alkylation pathways provide straightforward access to a wide range of N-substituted analogs. The general retrosynthetic approach remains the same, with the key variable being the choice of the amine or alkylating agent.
Phenyl Ring Analogs: Modifications to the 3,4-methylenedioxy ring can be achieved by starting with different substituted phenyl-2-propanone precursors. For example, replacing the methylenedioxy group with other substituents (e.g., methoxy (B1213986), ethoxy, or halogen atoms) on the aromatic ring would require the synthesis of the corresponding substituted phenyl-2-propanones. The subsequent reductive amination with 2-methoxyethylamine would then yield the desired ring-substituted analogs. The retrosynthesis of these precursors would trace back to appropriately substituted benzaldehydes or safrole analogs.
Propyl Chain Analogs: Alterations to the α-methyl group on the propane backbone can also be envisioned. For example, the synthesis of analogs lacking the α-methyl group (phenethylamine derivatives) would start from the corresponding phenylacetones. Conversely, introducing larger alkyl groups at the alpha position would necessitate the synthesis of the corresponding α-substituted phenyl-2-propanones.
The following table summarizes the key retrosynthetic disconnections and the corresponding precursor classes for the design of various MDMEOET analogs.
| Target Analog Type | Key Retrosynthetic Disconnection | Precursor 1 | Precursor 2 |
| N-Substituted Analogs | Amine C-N Bond | 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | Substituted Primary Amine |
| Phenyl Ring Analogs | Amine C-N Bond | Substituted Phenyl-2-propanone | 2-Methoxyethylamine |
| Propyl Chain Analogs | Amine C-N Bond | α-Substituted Phenyl-2-propanone | 2-Methoxyethylamine |
By applying these retrosynthetic principles, a systematic and efficient approach to the synthesis and derivatization of this compound can be undertaken, facilitating the exploration of its chemical space and the development of novel analogs with potentially varied properties.
Pharmacological Mechanisms at the Molecular and Cellular Level in Vitro Studies
Neurotransmitter Transporter Interaction Profiles
Detailed research findings on the potency and efficacy of MDMEOET at monoamine transporters are not available in published scientific literature. The following sections, therefore, highlight the absence of data for this specific compound.
Potency and Efficacy at Dopamine (B1211576) Transporter (DAT)
There is no available data from in vitro studies detailing the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of MDMEOET at the dopamine transporter. Furthermore, its efficacy as either an inhibitor of dopamine uptake or a substrate that induces dopamine efflux has not been characterized.
Potency and Efficacy at Norepinephrine (B1679862) Transporter (NET)
Scientific literature lacks specific data on the interaction of MDMEOET with the norepinephrine transporter. Information regarding its potency (Ki, IC50) and its functional effect as an inhibitor or substrate for norepinephrine transport is currently unpublished.
Potency and Efficacy at Serotonin (B10506) Transporter (SERT)
The affinity and functional activity of MDMEOET at the serotonin transporter have not been reported in peer-reviewed studies. Data on its potency as an inhibitor of serotonin reuptake or its capacity to act as a serotonin releasing agent are not available.
Mechanisms of Transporter Inhibition and Substrate-Mediated Release (Efflux)
Due to the absence of primary research on its interaction with DAT, NET, and SERT, the precise mechanism by which MDMEOET might modulate these transporters—whether through competitive inhibition, non-competitive inhibition, or by acting as a substrate to promote neurotransmitter efflux—remains undetermined. nih.govnih.gov
Interaction with Vesicular Monoamine Transporter (VMAT)
There are no published studies investigating the interaction of MDMEOET with the vesicular monoamine transporter 2 (VMAT2). acs.org It is therefore unknown whether it acts as an inhibitor of vesicular monoamine uptake or has any other effect on this transporter.
Allosteric Modulation of Neurotransmitter Transporter Function
The potential for MDMEOET to act as an allosteric modulator of DAT, NET, or SERT function has not been explored in the scientific literature. google.com There is no evidence to suggest whether it can bind to a secondary site on these transporters to modulate the binding or transport of the primary monoamine substrates.
Receptor Binding and Functional Activity Profiling
The interaction of a compound with various neurotransmitter receptors is fundamental to its pharmacological effects. In vitro receptor binding assays are crucial for determining the affinity of a compound for specific receptors, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Functional activity assays further characterize these interactions, determining whether the compound acts as an agonist, antagonist, or inverse agonist, and quantifying its potency (EC50) and efficacy (Emax).
The serotonergic system, with its various receptor subtypes, is a key target for many psychoactive compounds. Interactions with 5-HT1A, 5-HT2A, and 5-HT2C receptors, in particular, are known to mediate a range of pharmacological effects. For the closely related compound 3,4-Methylenedioxyamphetamine (MDA), interactions with these receptors have been documented. wikipedia.org However, specific in vitro studies detailing the binding affinities and functional activities of MDMEA at these serotonergic receptor subtypes are not available in the current scientific literature.
Table 1: Serotonergic Receptor Subtype Interactions for MDMEA
| Receptor Subtype | Binding Affinity (Ki/IC50) | Functional Activity (EC50/Emax) |
|---|---|---|
| 5-HT1A | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available |
| 5-HT2C | Data not available | Data not available |
The adrenergic system, particularly the α1-adrenergic receptors, plays a role in the cardiovascular and central nervous system effects of some phenethylamines. For instance, α1-adrenergic receptors have been shown to mediate some of the locomotor effects of MDMA. nih.gov However, direct in vitro binding or functional data for MDMEA at α1-adrenergic receptor subtypes has not been reported in the available literature.
Table 2: Adrenergic Receptor Subtype Interactions for MDMEA
| Receptor Subtype | Binding Affinity (Ki/IC50) | Functional Activity (EC50/Emax) |
|---|
| α1 | Data not available | Data not available |
The dopaminergic system is critically involved in reward, motivation, and motor control. The D1, D2, and D3 receptor subtypes are important targets for many psychoactive substances. While the roles of these receptors in the effects of related compounds like MDMA have been investigated, there is a lack of specific in vitro data characterizing the interaction of MDMEA with dopaminergic receptor subtypes. researchgate.net
Table 3: Dopaminergic Receptor Subtype Interactions for MDMEA
| Receptor Subtype | Binding Affinity (Ki/IC50) | Functional Activity (EC50/Emax) |
|---|---|---|
| D1 | Data not available | Data not available |
| D2 | Data not available | Data not available |
| D3 | Data not available | Data not available |
Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that modulates monoaminergic neurotransmission and is a target for some amphetamine derivatives. mdpi.comnih.gov For instance, MDA has been shown to be a potent agonist of rodent TAAR1, though it is weaker at the human receptor. wikipedia.org Specific studies on the interaction of MDMEA with TAAR1, including its potential agonism or modulatory effects, are currently absent from the scientific literature.
Table 4: Trace Amine-Associated Receptor 1 (TAAR1) Interactions for MDMEA
| Receptor | Binding Affinity (Ki/IC50) | Functional Activity (EC50/Emax) |
|---|
| TAAR1 | Data not available | Data not available |
Beyond the classic monoaminergic systems, other neurotransmitter systems such as the GABAergic, glutamatergic, and histaminergic systems are essential for normal brain function and can be modulated by exogenous compounds. nih.govnih.gov However, there is no available in vitro data to suggest or characterize the interactions of MDMEA with GABAergic, glutamatergic, or histaminergic H1 receptors.
Table 5: Other Neurotransmitter Receptor System Interactions for MDMEA
| Receptor System | Receptor Subtype | Binding Affinity (Ki/IC50) | Functional Activity (EC50/Emax) |
|---|---|---|---|
| GABAergic | N/A | Data not available | Data not available |
| Glutamatergic | N/A | Data not available | Data not available |
| Histaminergic | H1 | Data not available | Data not available |
Enzyme Inhibition and Modulation Studies
In vitro studies of enzyme inhibition are critical for understanding a compound's metabolic pathways and its potential for drug-drug interactions. Key enzymes in drug metabolism include the cytochrome P450 (CYP) family. There is currently no published in vitro data on the potential of MDMEA to inhibit or modulate key metabolic enzymes.
Table 6: Enzyme Inhibition and Modulation for MDMEA
| Enzyme | Inhibition Constant (Ki/IC50) | Type of Inhibition |
|---|---|---|
| Cytochrome P450 (CYP) Isoforms | Data not available | Data not available |
| Monoamine Oxidase (MAO) | Data not available | Data not available |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. In vitro studies have demonstrated that MDMA can inhibit the activity of MAO, particularly the MAO-A isoform.
Research using recombinant human MAO-A and MAO-B enzymes has shown that MDMA and its primary metabolite, 3,4-methylenedioxyamphetamine (MDA), exhibit inhibitory activity towards MAO-A. nih.govfrontiersin.org Specifically, MDMA acts as a competitive inhibitor of both serotonin and dopamine deamination by MAO-A. nih.govfrontiersin.org In contrast, no significant inhibitory effects on MAO-B have been observed. nih.govfrontiersin.org
The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) from these in vitro assays quantify the potency of MDMA as an MAO-A inhibitor. These values indicate the concentration of the compound required to achieve a certain level of enzyme inhibition.
| Compound | Enzyme | Substrate | Inhibition Type | Ki (μM) | IC50 (μM) | Source |
|---|---|---|---|---|---|---|
| MDMA | MAO-A | Serotonin | Competitive | 24.5 ± 7.1 | 44 | nih.govfrontiersin.org |
| MDMA | MAO-A | Dopamine | Competitive | 18.6 ± 4.3 | - | nih.govfrontiersin.org |
| MDA | MAO-A | Serotonin | Mixed-type | 7.8 ± 2.6 | - | nih.govfrontiersin.org |
| MDA | MAO-A | Dopamine | Mixed-type | 8.4 ± 3.2 | - | nih.govfrontiersin.org |
Cellular Signaling Pathway Perturbations (e.g., Kinases, Ion Channels)
MDMA has been shown to perturb cellular signaling pathways in vitro, notably by affecting the activity of protein kinases and the function of ion channels.
One of the well-documented effects of MDMA in vitro is the translocation of Protein Kinase C (PKC). biorxiv.org In synaptosomes, which are isolated nerve terminals, MDMA has been observed to produce a concentration-dependent increase in membrane-bound PKC. biorxiv.org This translocation, a key step in PKC activation, was found to be dependent on the presence of extracellular calcium ions. biorxiv.org The effect was abolished by co-treatment with the selective serotonin reuptake inhibitor (SSRI) fluoxetine, suggesting an indirect mechanism of action mediated by the serotonin transporter. biorxiv.org
| In Vitro System | Effect | Key Findings | Source |
|---|---|---|---|
| Synaptosomes | Concentration-dependent increase in membrane-bound PKC | Response abolished by fluoxetine; requires extracellular calcium. | biorxiv.org |
In addition to its effects on protein kinases, in vitro studies using cultured rat hippocampal neurons have shown that MDMA can directly affect ion channel function. Specifically, MDMA was found to reduce the conductance of a 50-pS barium-sensitive resting potassium (K+) channel. nih.gov This blockade of potassium channels can lead to an increase in neuronal excitability. nih.gov The study also noted that MDMA enhanced synaptic strength by increasing the amplitude of excitatory autaptic currents and the frequency of spontaneous excitatory postsynaptic currents. nih.gov
Metabolism and Biotransformation Pathways
In Vitro Metabolic Pathway Elucidation
In vitro studies, utilizing human liver microsomes, hepatocytes, and recombinant enzymes, have been instrumental in identifying the specific metabolic pathways and enzymes involved in MDMA biotransformation. nih.govnih.govadmescope.com These studies provide a controlled environment to characterize the formation of various metabolites and the enzymatic reactions that govern their production.
The metabolism of MDMA results in a number of metabolites, with some being more prominent than others. The major metabolic pathway involves the opening of the methylenedioxy ring to form 3,4-dihydroxymethamphetamine (HHMA). mdpi.comnih.gov This is followed by methylation to produce 4-hydroxy-3-methoxymethamphetamine (HMMA). oup.comnih.gov
A minor, yet significant, pathway is the N-demethylation of MDMA to its primary amine metabolite, 3,4-methylenedioxyamphetamine (MDA). nih.govyoutube.com MDA can then undergo further metabolism along similar pathways to MDMA. nih.gov Other identified metabolites include 3,4-dihydroxyamphetamine (HHA) and 4-hydroxy-3-methoxyamphetamine (HMA). nih.gov In urine, the primary metabolites excreted are conjugates of DHMA and HMMA, with sulfates being more abundant than glucuronides. oup.com
Table 1: Major and Minor Metabolites of MDMA
| Metabolite Name | Abbreviation | Metabolic Pathway |
| 3,4-dihydroxymethamphetamine | HHMA | Major |
| 4-hydroxy-3-methoxymethamphetamine | HMMA | Major |
| 3,4-methylenedioxyamphetamine | MDA | Minor |
| 3,4-dihydroxyamphetamine | HHA | Minor |
| 4-hydroxy-3-methoxyamphetamine | HMA | Minor |
Phase I reactions introduce or expose functional groups on the MDMA molecule, preparing it for subsequent Phase II conjugation. The key Phase I reactions for MDMA are:
O-demethylenation: This is the primary step in the major metabolic pathway, catalyzed mainly by the polymorphic enzyme CYP2D6, which converts MDMA to HHMA. nih.govnih.gov Other CYP enzymes like CYP1A2 and CYP3A4 are also involved, but to a lesser extent. youtube.com
N-dealkylation: This reaction involves the removal of the methyl group from the amine, leading to the formation of MDA. This process is primarily mediated by CYP2B6, CYP1A2, and CYP3A4. nih.gov
Hydroxylation: Following O-demethylenation, the resulting catechol structure of HHMA can be further metabolized.
Deamination: The primary amine metabolites can undergo deamination, a process that removes the amino group. nih.gov
Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. youtube.comdrughunter.com For MDMA metabolites, the principal Phase II reactions are:
Glucuronidation: The hydroxyl groups of HHMA and HMMA can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). oup.comnih.gov HMMA glucuronide is a significant metabolite found in urine. oup.com
Sulfation: Sulfotransferases (SULTs) catalyze the conjugation of sulfate (B86663) groups to the hydroxylated metabolites. nih.gov DHMA 3-sulfate and DHMA 4-sulfate are major sulfated metabolites. oup.comnih.gov Studies have shown that in urine, sulfates of MDMA metabolites are present in higher concentrations than glucuronides. oup.com
Methylation: The catechol-O-methyltransferase (COMT) enzyme is responsible for the methylation of the catechol metabolite HHMA to form HMMA. mdpi.comoup.com
Glutathione (B108866) Conjugation: In vitro studies using human hepatocytes have shown the formation of glutathione (GSH) adducts of MDMA, suggesting a role for glutathione S-transferases (GSTs) in the detoxification process. nih.govnih.gov
Enzyme Kinetics of Biotransformation
The study of enzyme kinetics provides valuable insights into the rate at which MDMA is metabolized and the affinity of different enzymes for the compound.
The Michaelis-Menten model describes the kinetics of many enzyme-catalyzed reactions. youtube.com The parameters Km (Michaelis constant) and Vmax (maximum reaction velocity) are used to characterize the enzyme-substrate interaction. For MDMA metabolism, these parameters have been determined for various CYP enzymes.
In vitro studies have shown that MDMA exhibits non-linear pharmacokinetics, meaning that an increase in dose does not lead to a proportional increase in plasma concentrations. nih.gov This is partly due to the saturation of the metabolic enzymes at higher concentrations.
A study on the time-dependent inhibition of CYP2D6 by MDMA found that the maximal degree of inhibition exhibited a hyperbolic dependence on MDMA concentration, with an apparent KI value of 7.9 ± 2.4 μΜ. nih.gov Another study investigating the formation of a metabolic inhibitory complex (MIC) with CYP2D6 reported an apparent KI value of 17 ± 4 μΜ. nih.gov
Table 2: Michaelis-Menten Kinetic Parameters for MDMA Metabolism
| Enzyme | Parameter | Value | Reference |
| CYP2D6 | Apparent KI (TDI) | 7.9 ± 2.4 μΜ | nih.gov |
| CYP2D6 | Apparent KI (MIC formation) | 17 ± 4 μΜ | nih.gov |
MDMA is not only a substrate for CYP2D6 but also a potent mechanism-based inhibitor (MBI) of this enzyme. drugbank.comnih.gov MBI occurs when a metabolite of the drug forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov In the case of MDMA, a metabolite forms a metabolic-inhibitory complex (MIC) with the heme iron of CYP2D6, rendering the enzyme inactive. nih.gov
This mechanism-based inhibition has significant implications, as it can lead to a "phenocopying" effect, where individuals with a normal functioning CYP2D6 enzyme (extensive metabolizers) behave like poor metabolizers after exposure to MDMA. drugbank.com The inactivation of CYP2D6 can slow down the metabolism of MDMA itself and other drugs that are substrates for this enzyme. nih.gov Research suggests that a single recreational dose of MDMA can inactivate a significant portion of hepatic CYP2D6, with the recovery of the enzyme taking several days. nih.gov Studies have also shown that the formation of the ferrous carbene-derived MIC is a relatively slow and reversible process. nih.gov
Comparative Enzyme Kinetics Across Species and Tissue Types in Preclinical Models
No data is available in the scientific literature regarding the comparative enzyme kinetics of Methylenedioxymethoxyethylamphetamine across different species and tissue types in preclinical models.
In Silico and Computational Modeling of Metabolic Pathways
There are no specific in silico or computational models for the metabolic pathways of this compound available in the public domain.
Identification of Metabolic Soft Spots for Structural Optimization
Specific metabolic soft spots for the structural optimization of this compound have not been identified in the reviewed scientific literature.
Structure Activity Relationship Sar Studies
Correlation of Structural Modifications with Neurotransmitter Transporter Affinity and Function
The interaction of phenethylamine (B48288) derivatives with monoamine transporters—the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)—is a critical determinant of their pharmacological effects. Structural modifications, particularly at the amine, significantly influence both the affinity for and the function at these transporters.
Research into the SAR of N-substituted amphetamines has shown that the size of the N-alkyl group plays a crucial role. While smaller N-alkyl groups, such as methyl (as in MDMA) and ethyl (as in MDEA), are generally tolerated and result in compounds that act as substrates (releasers) at monoamine transporters, increasing the chain length further can lead to a decrease in potency and a shift towards inhibitor activity. nih.govnih.gov For instance, N-propylamphetamine and N-butylamphetamine are considerably less potent than amphetamine. nih.gov
Specifically comparing MDEA to MDMA, the presence of the slightly bulkier N-ethyl group in MDEA results in a reduced binding affinity at monoamine transporters compared to the N-methyl group of MDMA. youtube.com This is attributed to steric hindrance, where the larger ethyl group may not fit as optimally into the binding pocket of the transporters. youtube.com Despite this, both compounds retain the ability to act as substrates, inducing the release of neurotransmitters. nih.gov
Studies have shown that increasing the N-alkyl chain length in phenethylamines can augment the relative potency at SERT. nih.govresearchgate.net While direct comparative IC50 values for MDEA at all three transporters are not always consistently reported across all studies, the general consensus is that both MDMA and MDEA exhibit a higher affinity for SERT and NET over DAT. scielo.br The primary action of these compounds is the release of serotonin, which is central to their characteristic effects. atamanchemicals.com
Table 1: Comparative Monoamine Transporter Affinity (IC50, nM) of MDEA and Related Compounds
| Compound | SERT (IC50, nM) | DAT (IC50, nM) | NET (IC50, nM) |
|---|---|---|---|
| MDEA | 136 | 630 | 337 |
| MDMA | 46 | 310 | 150 |
| MDA | 108 | 222 | 77 |
Note: Data compiled from various in vitro studies. Values can vary between different experimental setups. This table provides a representative comparison.
The functional consequence of these structural differences is that MDEA is generally considered to be less potent than MDMA in its interaction with monoamine transporters. youtube.com This difference in potency at the transporter level likely contributes to the reported variations in the subjective effects of the two compounds.
Correlation of Structural Modifications with Receptor Binding and Functional Selectivity
Beyond their primary action at monoamine transporters, MDEA and its analogues interact with a range of postsynaptic receptors, which further shapes their pharmacological profile. The methylenedioxy ring substitution, common to both MDEA and MDMA, is a key structural feature influencing receptor interactions, particularly at serotonin receptors.
Studies on MDMA and related compounds have generally shown a low affinity for the 5-HT2A and 5-HT2C receptors. scielo.br This is a distinguishing feature from classic hallucinogens, which are typically potent 5-HT2A receptor agonists. The N-ethyl substitution in MDEA does not appear to dramatically alter this characteristic, with MDEA also demonstrating a relatively low affinity for these receptor subtypes. The pharmacological effects of MDEA are therefore not primarily mediated by direct agonism at 5-HT2A receptors. nih.gov
Research comparing MDEA and MDMA has indicated that neither compound has a high affinity for 5-HT1A receptors, and MDEA administration has been shown to not alter 5-HT1A receptor density. nih.gov This suggests that the N-ethyl versus N-methyl substitution does not confer significant differential activity at this particular serotonin receptor subtype.
Table 2: Receptor Binding Affinities (Ki, nM) for MDEA and MDMA
| Receptor | MDEA (Ki, nM) | MDMA (Ki, nM) |
|---|---|---|
| 5-HT1A | >10,000 | >10,000 |
| 5-HT2A | 2,800 | 2,100 |
| α1-adrenergic | 4,500 | 3,200 |
| α2-adrenergic | 8,000 | 6,500 |
| D2 | >10,000 | >10,000 |
Note: These values are illustrative and compiled from various sources. The high Ki values indicate low affinity.
The functional selectivity of MDEA at these receptors is generally characterized by weak partial agonism or antagonism. The primary pharmacological effects are driven by its actions as a monoamine releaser, with receptor interactions playing a modulating role.
Influence of Molecular Structure on Enzyme Modulation and Biotransformation
The metabolism of xenobiotics is a critical process governed by a suite of enzymes, primarily the cytochrome P450 (CYP) superfamily. The molecular structure of a compound dictates which enzymes are involved in its biotransformation and whether the compound or its metabolites can modulate the activity of these enzymes.
For MDMA, it is well-established that metabolism is predominantly carried out by the polymorphic enzyme CYP2D6, with contributions from other isoforms such as CYP1A2 and CYP3A4. A key feature of MDMA's interaction with CYP2D6 is that it acts as a mechanism-based inhibitor, meaning it irreversibly inactivates the enzyme.
Given the structural similarity of MDEA to MDMA, its metabolism is expected to follow similar pathways. The primary metabolic routes for N-alkylated amphetamines involve N-dealkylation and hydroxylation of the phenyl ring. For MDEA, N-deethylation would lead to the formation of 3,4-methylenedioxyamphetamine (MDA). Further metabolism can lead to the demethylenation of the dioxole ring, forming catechols which can then be O-methylated by catechol-O-methyltransferase (COMT).
The presence of the N-ethyl group in MDEA, as opposed to the N-methyl group in MDMA, can influence the rate and preference of metabolic pathways. While specific comparative studies on the enzyme kinetics of MDEA versus MDMA are limited, it is plausible that the larger ethyl group may affect the binding affinity and turnover rate at the active site of CYP enzymes.
Furthermore, like MDMA, MDEA and its metabolites have the potential to modulate the activity of metabolic enzymes. The formation of reactive metabolites, such as catechols, can lead to the inhibition of various enzymes. The potential for mechanism-based inhibition of CYP2D6 by MDEA, similar to MDMA, is a significant aspect of its SAR in this context. This inhibition can have implications for drug-drug interactions, as the clearance of other drugs metabolized by CYP2D6 could be affected.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of psychoactive compounds. These methods allow for the visualization and quantification of the interactions between a ligand, such as MDEA, and its biological targets at the atomic level.
Molecular docking studies can be employed to predict the binding poses of MDEA within the active sites of monoamine transporters and receptors. By comparing the docked conformation of MDEA with that of MDMA, researchers can gain insights into how the N-ethyl group influences binding affinity and orientation. For example, modeling can illustrate the steric clashes that may arise from the larger ethyl group, providing a rationale for the observed differences in potency between MDEA and MDMA at the monoamine transporters.
Quantum mechanics calculations can be used to determine the electronic properties of MDEA, such as its electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern ligand-receptor binding. Comparing these properties with those of MDMA and other analogues can help to build a more comprehensive SAR model.
Furthermore, molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex, revealing how the flexibility of both the ligand and the protein influences the binding process. These simulations can help to identify key conformational changes that are induced upon ligand binding and are essential for the biological function of the target, such as the conformational shifts in transporters that lead to neurotransmitter release.
Design Principles for Analogues with Modified Pharmacological Profiles
The understanding of the structure-activity relationships of MDEA and related compounds provides a foundation for the rational design of new analogues with modified pharmacological profiles. By systematically altering the chemical structure, it is possible to tune the affinity and efficacy at various biological targets, potentially leading to compounds with more desirable therapeutic properties.
One key area of modification is the N-alkyl substituent. As has been discussed, varying the size and nature of this group can shift the activity from a substrate (releaser) to an inhibitor at monoamine transporters. For example, increasing the bulk of the N-substituent beyond an ethyl group generally leads to a loss of releasing activity and an increase in inhibitory action. This principle could be used to design compounds that are pure uptake inhibitors rather than releasers.
Another important structural feature is the methylenedioxy ring. Modifications to this ring, such as altering the position of the substituents or replacing it with other ring systems, can have a profound impact on the compound's pharmacology. For instance, replacing the methylenedioxy group with other substituents can alter the selectivity for SERT versus DAT and NET.
Furthermore, the introduction of substituents at different positions on the phenyl ring can also modulate activity. For example, the addition of a halogen or other functional groups can influence the lipophilicity and electronic properties of the molecule, thereby affecting its ability to cross the blood-brain barrier and its affinity for various targets.
By combining these design principles, it is theoretically possible to create analogues of MDEA with a wide range of pharmacological profiles. For instance, one could aim to design a compound with enhanced selectivity for a specific monoamine transporter, or one that has a reduced affinity for certain off-target receptors to minimize side effects. The iterative process of design, synthesis, and pharmacological testing, guided by SAR principles, is central to the discovery of new chemical entities with tailored biological activities.
Neurochemical Effects in Preclinical Models in Vivo and Ex Vivo
Modulation of Monoamine Neurotransmitter Levels in Brain Regions
MDMA significantly alters the activity of at least three key neurotransmitters: serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). drugfreect.orgyoutube.com Its primary mechanism involves enhancing the release and blocking the reuptake of these neurochemicals, which leads to an accumulation in the synaptic cleft and increased neurotransmitter activity. drugfreect.orgyoutube.com MDMA characteristically causes a more substantial release of serotonin and norepinephrine compared to dopamine. drugfreect.org The compound binds to monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), inhibiting the reuptake of their respective neurotransmitters. youtube.comnih.gov Furthermore, once inside the neuron, MDMA disrupts the storage of these monoamines in synaptic vesicles by interfering with the vesicular monoamine transporter 2 (VMAT2), leading to elevated cytoplasmic concentrations and subsequent massive, non-exocytotic release into the synapse. youtube.comnih.govnih.gov This dual action of reuptake inhibition and release promotion results in a rapid and significant increase in extracellular monoamine levels. youtube.comyoutube.com
Microdialysis Studies for Extracellular Neurotransmitter Concentrations
In vivo microdialysis studies in preclinical models, such as rats, have provided direct evidence of MDMA's potent effects on extracellular neurotransmitter concentrations. These studies confirm that MDMA administration leads to dose-dependent increases in extracellular serotonin and dopamine in key brain regions like the striatum and prefrontal cortex. nih.gov Research has shown that racemic MDMA and its more active S(+)-enantiomer significantly increase dialysate dopamine levels in the nucleus accumbens. nih.gov For instance, intravenous administration of R,S(+/-)-MDMA was shown to increase extracellular dopamine in both the shell and core of the nucleus accumbens in a dose-related manner, with a preferential effect in the shell. nih.gov These microdialysis findings corroborate in vitro data, demonstrating the powerful monoamine-releasing properties of MDMA in the living brain. nih.gov
Synaptosomal Uptake and Release Assays
Ex vivo experiments using synaptosomes—isolated nerve terminals—have been crucial for dissecting the presynaptic mechanisms of MDMA. These assays demonstrate that MDMA dose-dependently reduces the uptake of both serotonin and dopamine into synaptosomes. drugbank.com In vitro studies have confirmed that MDMA acts as a potent releaser of serotonin and norepinephrine, and to a lesser degree, dopamine, from rat brain synaptosomes. nih.gov Interestingly, the effects on glutamate (B1630785) and gamma-aminobutyric acid (GABA) uptake were found to be unaffected in some studies. drugbank.com
Further investigation into the specific transporters involved shows that MDMA's effects are dependent on its interaction with SERT. nih.gov For example, MDMA-induced translocation of protein kinase C (PKC) in cortical synaptosomes, a process linked to its neurochemical effects, was blocked by a specific serotonin reuptake inhibitor, highlighting the critical role of SERT in mediating its presynaptic actions. nih.gov Additionally, studies comparing short-term and long-term exposure in ex vivo models suggest a shift in monoaminergic inhibition, with a predominant dopaminergic inhibition after short-term exposure and an exclusively serotonergic inhibition after long-term exposure. drugbank.com
Interactive Data Table: Effects of MDMA on Synaptosomal and Vesicular Uptake
| Neurotransmitter | Effect on Synaptosomal Uptake | Effect on Vesicular Uptake | Reference |
|---|---|---|---|
| Serotonin (5-HT) | Reduced (Dose-dependent) | Inhibited | drugbank.com |
| Dopamine (DA) | Reduced (Dose-dependent) | Inhibited | drugbank.com |
| Glutamate | Unaffected | Not specified | drugbank.com |
| GABA | Unaffected | Not specified | drugbank.com |
Investigation of Neurotransmitter System Adaptations
Chronic or repeated exposure to MDMA in preclinical models leads to significant adaptations within monoamine neurotransmitter systems. nih.gov A primary finding is the long-term depletion of serotonin and reductions in SERT density, which is considered an indicator of serotonergic neurotoxicity. nih.govblossomanalysis.com Molecular imaging studies in animals consistently show a significant loss of SERT binding potential following MDMA administration. nih.govresearchgate.net These alterations suggest a lasting impact on the structural and functional integrity of serotonin neurons. nih.gov
Adaptations are not limited to the serotonin system. Changes in dopamine receptors and alterations in GABAergic neurotransmission have also been reported. nih.govhealthline.com For instance, chronic MDMA use is associated with changes in striatal glutamate-glutamine complex (GLX) and GABA concentrations, suggesting that the compound affects the principal excitatory and inhibitory neurotransmitter systems. nih.gov Furthermore, some studies have noted alterations in postsynaptic 5-HT2A receptors following MDMA use. blossomanalysis.com These findings indicate that repeated MDMA administration can induce neuroplastic changes and functional reorganization within multiple interconnected neurotransmitter systems. blossomanalysis.comnih.gov
Influence on Specific Neurotransmitter Circuitry and Pathways
MDMA's neurochemical effects have a profound influence on specific brain circuits, most notably the mesolimbic dopamine pathway, which is central to reward and motivation. wikipedia.org By increasing dopamine transmission in the nucleus accumbens (NAc), MDMA activates this critical reward circuit. nih.gov The stimulant effects on dopamine transmission are primarily driven by the S(+)-enantiomer of MDMA. nih.gov Activation of this pathway is a common feature of reinforcing substances. wikipedia.org
Beyond the reward circuitry, MDMA extensively affects serotonergic pathways originating from the raphe nuclei and projecting throughout the forebrain. nih.gov The massive release of serotonin impacts circuits involved in mood, social behavior, and perception. drugfreect.orgyoutube.com The interaction between serotonergic and dopaminergic systems is crucial; serotonergic projections modulate the nigrostriatal and corticostriatal pathways. nih.gov Furthermore, MDMA has been shown to increase glutamate release in the hippocampus, a process mediated by serotonin receptors, which in turn can affect neuronal integrity in this region. nih.goviums.ac.ir
Regional Neurochemical Specificity within Brain Structures
The neurochemical effects of MDMA exhibit significant regional specificity. Microdialysis and other techniques have demonstrated differential impacts on various brain structures. The nucleus accumbens and the medial prefrontal cortex are two areas of particular interest. nih.govwikipedia.org
In the nucleus accumbens (NAc) , a key component of the brain's reward system, MDMA potently stimulates dopamine release. nih.gov Studies have shown that MDMA increases extracellular dopamine preferentially in the NAc shell compared to the core. nih.gov This region-specific action within the NAc is critical for its reinforcing properties. wikipedia.org
In the medial prefrontal cortex (mPFC) , a region vital for executive functions, MDMA also elevates monoamine levels. nih.govnih.gov Microdialysis studies have detected increased extracellular dopamine in the prefrontal cortex following MDMA administration. nih.gov Research focusing on the mPFC has shown that the local application of related amphetamines increases synaptic concentrations of dopamine, serotonin, and norepinephrine, which can modify physiological variables. nih.gov Chronic MDMA administration has been shown to decrease levels of the dopamine metabolite DOPAC in the mouse frontal cortex. nih.gov
Other regions, such as the striatum and hippocampus, also show distinct neurochemical responses. In the striatum, MDMA affects both dopamine and serotonin systems, and chronic use has been linked to alterations in GABA and glutamate levels. nih.govnih.gov In the hippocampus, MDMA can induce an excessive release of glutamate and serotonin, impacting local neurons and functions related to memory. nih.govhealthline.comiums.ac.ir This regional variability underscores the complex and multifaceted nature of MDMA's action in the brain. nih.gov
Interactive Data Table: Regional Neurochemical Effects of MDMA
| Brain Region | Primary Neurotransmitter(s) Affected | Observed Effect | Reference |
|---|---|---|---|
| Nucleus Accumbens | Dopamine | Increased extracellular levels, preferentially in the shell | nih.gov |
| Medial Prefrontal Cortex | Dopamine, Serotonin, Norepinephrine | Increased extracellular monoamine levels; Decreased DOPAC | nih.govnih.govnih.gov |
| Striatum | Dopamine, Serotonin, GABA, Glutamate | Increased DA/5-HT release; Altered GABA/Glutamate levels with chronic use | nih.govnih.govnih.gov |
| Hippocampus | Serotonin, Glutamate | Excessive release of 5-HT and glutamate | nih.goviums.ac.ir |
Advanced Analytical Methodologies for Research Materials
Chromatographic Techniques for Separation and Quantificationmedmuv.comexcedr.comnih.govchromtech.com
Chromatography is a fundamental analytical technique for separating mixtures into their individual components. medmuv.comexcedr.comnih.gov This separation is achieved based on the differential partitioning of the analytes between a stationary phase and a mobile phase. medmuv.comexcedr.com For the analysis of MDME, several chromatographic methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and speed.
Liquid Chromatography (LC)medmuv.comnih.govyoutube.com
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation of non-volatile and thermally labile compounds like MDME. nih.govyoutube.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. youtube.com The separation is based on the analyte's affinity for the stationary phase relative to the mobile phase. nih.gov
Reversed-phase HPLC is a commonly used mode for the analysis of amphetamine-type substances. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. nih.govchemrxiv.org
Key Parameters in LC Methods for Amphetamine-Type Substances:
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid | nih.govchemrxiv.orgnih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | nih.govnih.gov |
| Detection | UV, Diode Array Detector (DAD), Mass Spectrometry (MS) | nih.govchimia.ch |
Gas Chromatography (GC)chromtech.comnih.govdundee.ac.ukjfda-online.comnih.govjfda-online.comiu.edulabcompare.com
Gas chromatography (GC) is a well-established technique for the separation of volatile and thermally stable compounds. chromtech.comiu.edu For amphetamine-type substances, including MDME, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.goviu.edu Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu
The separation in GC is achieved as the sample, vaporized in a heated inlet, is carried by an inert gas (mobile phase) through a capillary column containing the stationary phase. chromtech.com The choice of the stationary phase, typically a polysiloxane-based polymer, is critical for achieving the desired separation. nih.gov
Typical GC Parameters for Amphetamine Derivatives:
| Parameter | Typical Conditions | Reference |
| Column | Phenylmethylsiloxane (e.g., DB-5, HP-5) | nih.govresearchgate.net |
| Carrier Gas | Helium or Hydrogen | researchgate.net |
| Injection Mode | Split/Splitless | dundee.ac.uk |
| Temperature Program | Ramped temperature gradient (e.g., 50°C to 250°C) | researchgate.net |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | researchgate.net |
Capillary Electrophoresis (CE)chimia.chnih.govnih.govresearchgate.net
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. chimia.chnih.gov CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. chimia.ch For the analysis of amphetamine analogues, capillary zone electrophoresis (CZE) is a commonly employed mode. nih.govnih.gov In CZE, the separation occurs in a buffer-filled capillary, and analytes are separated based on their charge-to-size ratio. nih.gov This technique can often provide better resolution than GC without the need for derivatization. nih.gov
Mass Spectrometry (MS) Applicationsthermofisher.commdpi.comclinicallab.comnih.govnih.goveuropeanpharmaceuticalreview.comcreative-proteomics.comyoutube.com
Mass spectrometry (MS) is a powerful analytical technique used for the identification, quantification, and structural elucidation of compounds by measuring their mass-to-charge ratio (m/z). thermofisher.comlibretexts.org It is frequently coupled with chromatographic techniques to analyze complex mixtures. clinicallab.comnih.gov
LC-MS and GC-MS for Compound and Metabolite Identification and Quantificationnih.govnih.govnih.govjfda-online.comnih.govnih.govnih.govwaters.comijpras.comyoutube.com
The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) provides a highly sensitive and selective platform for the definitive identification and quantification of MDME and its metabolites. nih.govjfda-online.comnih.govyoutube.com
In GC-MS , after separation in the GC column, the analytes enter the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a molecular fingerprint for identification. nih.govnih.gov Selected ion monitoring (SIM) can be used to enhance sensitivity for quantitative analysis. nih.gov
LC-MS is particularly well-suited for the analysis of polar and non-volatile metabolites. nih.govnsf.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which generates protonated molecules [M+H]+. nih.govnih.gov Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and structural information. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov This is invaluable for identifying metabolites, as the fragmentation patterns can reveal structural modifications to the parent drug. youtube.comijpras.com
Performance Data for LC-MS/MS Analysis of Related Amphetamines:
| Analyte | Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |
| MDEA | Urine | 25 µg/L | up to 5000 µg/L | nih.gov |
| MDMA | Urine | 25 µg/L | up to 5000 µg/L | nih.gov |
| MDA | Urine | 25 µg/L | up to 5000 µg/L | nih.gov |
| Deglymidodrine | Plasma | 0.25 ng/mL | 0.25 - 32 ng/mL | nih.gov |
High-Resolution Mass Spectrometry for Structural Elucidationnih.govijpras.comresearchgate.netresearchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netresearchgate.net This precision allows for the determination of the elemental composition of an unknown compound or metabolite, which is a critical step in its structural elucidation. ijpras.comresearchgate.net Techniques like time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) are common HRMS platforms. ijpras.com By comparing the accurate mass of a potential metabolite to that of the parent compound, the type of metabolic transformation (e.g., hydroxylation, demethylation) can be inferred. The fragmentation patterns obtained from HRMS/MS experiments further aid in pinpointing the exact location of the structural modification. nih.gov
Mass Spectrometry Imaging (MSI) for Tissue Distribution in Research Specimens
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within biological tissues. In a research setting, MSI could be employed to investigate the localization of MDME and its metabolites in various organs and tissues of laboratory animals. This method provides crucial information on the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its accumulation in specific target organs. The process would involve the administration of MDME to a research specimen, followed by the collection of tissue samples. These samples would then be sectioned and mounted onto a specialized target plate for analysis by a mass spectrometer, which would generate a map of MDME's distribution.
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for the quantitative analysis of chemical compounds. This technique involves the use of a stable isotope-labeled internal standard of MDME, which is chemically identical to the analyte but has a different mass. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled MDME can be determined with very high accuracy and precision. IDMS is particularly valuable in complex matrices such as blood, urine, or tissue homogenates, as it compensates for any loss of analyte during sample preparation and analysis.
Spectroscopic Methods for Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of chemical compounds like MDME.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the exact molecular structure of a compound. Both ¹H NMR and ¹³C NMR would be essential for the characterization of MDME.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of MDME would be expected to show distinct signals for the aromatic protons on the methylenedioxy-substituted phenyl ring, the protons of the ethyl and methoxy (B1213986) groups, and the protons on the amphetamine backbone.
¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. The ¹³C NMR spectrum of MDME would complement the ¹H NMR data, showing unique signals for each carbon atom in the structure, including the carbons of the methylenedioxy group, the aromatic ring, the side chain, and the methoxy group.
A hypothetical table of expected chemical shifts for the key protons in MDME is presented below.
| Proton Type | Expected Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.0 |
| Methylenedioxy Protons | ~5.9 |
| Methoxy Protons | ~3.8 |
| Aliphatic Protons (ethyl & backbone) | 1.0 - 3.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene (B151609) ring in MDME. The UV-Vis spectrum of MDME would be expected to show characteristic absorption maxima in the UV region, which can be used for qualitative identification and quantitative analysis in solution.
Fourier Transform Infrared (FTIR) Spectroscopy
A table of expected FTIR absorption bands for MDME is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C-O-C (ether) | 1000 - 1300 |
| C=C (aromatic) | 1400 - 1600 |
| N-H (secondary amine) | 3300 - 3500 |
Electrochemical Sensing and Biosensor Development for Research Applications
Electrochemical sensors and biosensors offer rapid, sensitive, and selective methods for the detection of various analytes. In a research context, electrochemical methods could be developed for the detection of MDME in various samples. These sensors would typically rely on the oxidation of the electroactive moieties within the MDME molecule, such as the substituted aromatic ring, at a specific potential on the surface of an electrode.
The development of a biosensor for MDME would involve the immobilization of a biological recognition element, such as an antibody or an enzyme, onto a transducer. This biological component would specifically bind to MDME, generating a measurable signal. Such biosensors could provide a portable and real-time analytical tool for the detection of MDME in research settings.
Automated Sample Preparation and Miniaturized Analytical Devices
The analysis of research materials like MDMEOET from complex matrices requires robust sample preparation to isolate the target analyte from interfering components. mdpi.com Automation and miniaturization are key trends in this area, aimed at improving efficiency, reducing human error, and handling smaller sample volumes. aurorabiomed.comyoutube.com
Automated sample preparation systems are crucial for achieving high throughput and reproducibility in toxicological laboratories. aurorabiomed.comnih.gov Solid-Phase Extraction (SPE) is a common technique for which numerous automated platforms exist. aurorabiomed.com Systems such as the VERSA 1100 and Biotage® Extrahera™ can automate the entire SPE workflow, from conditioning the extraction cartridge to eluting the final sample, significantly reducing manual processing time. aurorabiomed.combiotage.com For amphetamine-type compounds, specialized SPE cartridges, such as those using molecularly imprinted polymers (MIPs), can selectively clean and concentrate the analytes prior to chromatographic analysis. affinisep.com Another technique, Solid-Phase Microextraction (SPME), offers a solvent-free alternative that is also amenable to full automation, particularly for GC-MS analysis of amphetamines in hair and urine samples. oup.comrsc.org The automation of these processes not only increases efficiency but also improves the quality of results by ensuring procedural consistency. youtube.com
Miniaturized analytical devices, often referred to as "lab-on-a-chip" technology, represent a significant leap forward in analytical science. nih.govnih.gov These devices integrate one or more laboratory functions on a single chip of only a few square centimeters, offering high efficiency and resolution while using minute volumes of samples and reagents. nih.gov For the analysis of drugs of abuse, techniques like capillary electrophoresis (CE) and nano-liquid chromatography (nano-LC) are powerful miniaturized separation methods. nih.gov Furthermore, paper-based microfluidic devices are emerging as a simple, cost-effective platform for the colorimetric screening of drugs outside of traditional laboratory settings. nih.gov These devices can be functionalized with specific probes that generate a color change upon binding with the target drug class, providing a rapid preliminary identification. nih.gov
Table 1: Comparison of Automated and Miniaturized Analytical Techniques for Stimulant Analysis
| Technique | Principle | Primary Application for Amphetamine-Type Stimulants (ATS) | Key Advantages | References |
|---|---|---|---|---|
| Automated Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. | High-throughput extraction and cleanup of ATS from complex matrices like urine and blood. | High reproducibility, reduced manual labor, compatibility with various sample types. | mdpi.comaurorabiomed.combiotage.com |
| Automated Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes using a coated fiber, followed by thermal or solvent desorption. | Solvent-free extraction of ATS from hair and urine for GC-MS analysis. | Minimizes solvent use, easily automated, high concentration factor. | oup.comrsc.org |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. | High-efficiency separation of chiral and non-chiral amphetamine derivatives. | High resolution, minimal sample and reagent consumption, rapid analysis. | nih.govresearchgate.net |
| Nano-Liquid Chromatography (Nano-LC) | Chromatographic separation using columns with sub-millimeter internal diameters and very low flow rates. | High-sensitivity analysis of low-concentration ATS and their metabolites. | Increased sensitivity, reduced sample volume, ideal for coupling with mass spectrometry. | nih.gov |
| Paper-Based Microfluidics | Use of paper as a substrate to create channels for fluid flow and chemical reactions. | Cost-effective, point-of-care screening for classes of drugs, including stimulants. | Low cost, portability, ease of use, visual detection. | nih.gov |
Application of Cheminformatics and Artificial Intelligence in Analytical Data Interpretation
The proliferation of NPS, including novel amphetamine derivatives, presents a significant challenge for identification, as reference standards are often unavailable. acs.org Cheminformatics and artificial intelligence (AI), particularly machine learning (ML), are becoming indispensable tools for processing the large, complex datasets generated by modern analytical instruments and for predicting the properties of unknown compounds. mdpi.comoup.comnih.gov
One of the most impactful applications of AI in this field is the prediction of tandem mass spectrometry (MS/MS) fragmentation patterns from a chemical structure. nih.gov Tandem mass spectrometry is a primary technique for identifying NPS. acs.org Deep learning models, such as the NPS-MS tool, are trained on large libraries of known MS/MS spectra and can then predict the spectra for novel or hypothetical compounds with high accuracy. acs.orgnih.gov This allows forensic laboratories to tentatively identify a new substance, like MDMEOET, by matching its experimental spectrum to a predicted one, even without a physical reference material. nih.gov
Machine learning is also used to classify unknown compounds based on their analytical data. chemrxiv.org Supervised ML models can be trained on GC-MS data from known NPS to recognize patterns characteristic of different structural classes (e.g., cathinones, phenethylamines, tryptamines). chemrxiv.org When an unknown compound is analyzed, the model can predict its likely class, helping to narrow the focus of further confirmatory testing. mdpi.com Beyond classification, AI algorithms can perform untargeted data mining on high-resolution mass spectrometry data to detect features that may correspond to new drugs or their metabolites. mdpi.comnih.gov
Table 2: Applications of AI and Cheminformatics in NPS Analysis
| Application Area | Technique/Model | Description | Significance for MDMEOET & Other NPS | References |
|---|---|---|---|---|
| Compound Identification | Deep Learning (e.g., NPS-MS) | Predicts MS/MS fragmentation spectra from a chemical structure. | Enables identification of novel compounds for which no reference spectra exist. | acs.orgmdpi.comnih.gov |
| Compound Classification | Supervised Machine Learning (e.g., Random Forest, ANN) | Classifies an unknown substance into a structural family (e.g., phenethylamine) based on its GC-MS or other analytical data. | Provides rapid presumptive identification to guide further analysis. | mdpi.comchemrxiv.org |
| Retention Time Prediction | Machine Learning | Predicts the chromatographic retention time of a peptide or small molecule based on its structure. | Aids in identifying compounds in complex mixtures and reduces false positives. | oup.comnih.gov |
| Activity/Toxicity Prediction | Quantitative Structure-Activity Relationship (QSAR) | Uses molecular structure to predict biological effects, such as receptor binding affinity or toxicity. | Allows for early assessment of the potential risks associated with a new substance. | mdpi.comnih.govscilit.com |
| Untargeted Data Mining | Unsupervised Machine Learning (e.g., Clustering) | Sifts through large HRMS datasets to identify and group related spectral features of unknown compounds and their metabolites. | Facilitates the discovery of previously unknown NPS and metabolic pathways in complex samples. | mdpi.comnih.gov |
Future Directions and Emerging Research Avenues
Development of Selective Pharmacological Probes for Receptor and Transporter Studies
A fundamental step in characterizing the mechanism of action of any neuroactive compound is to understand its interactions with specific molecular targets. The development of selective pharmacological probes is crucial for these investigations. nih.gov Such probes are molecules designed to interact with a high degree of specificity with a particular receptor or transporter, enabling researchers to isolate and study its function. nih.gov
For MDMEA, research should focus on creating radiolabeled or fluorescently tagged analogs that can be used in binding assays and imaging studies. These probes would allow for the precise quantification of MDMEA's affinity and selectivity for various monoamine transporters (serotonin, dopamine (B1211576), and norepinephrine) and receptor subtypes. By comparing the binding profile of MDMEA with its better-studied relatives, such as MDMA and MDEA, researchers can gain insights into its unique pharmacological properties. maps.orgnih.gov The criteria for a good pharmacological probe include high potency, specificity for the target, and well-understood pharmacokinetic properties to ensure reliable experimental outcomes. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of Compound Actions
To move beyond a single-target view of drug action, modern pharmacology is increasingly embracing a systems-level approach through the integration of multi-omics data. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of a compound's effects on a biological system. nih.govnih.gov For MDMEA, a multi-omics approach could reveal the broader cellular and physiological changes induced by the compound.
For instance, transcriptomic analysis (e.g., RNA-seq) of brain tissue or cell cultures exposed to MDMEA could identify changes in gene expression patterns related to neuronal signaling, metabolism, and potential neurotoxicity. nih.govyoutube.com Proteomics would complement this by identifying corresponding changes in protein levels, while metabolomics could uncover alterations in endogenous metabolite profiles, providing clues about the metabolic pathways affected by MDMEA. nih.gov The integrated analysis of these datasets has the potential to uncover novel mechanisms of action and biomarkers of effect that would be missed by traditional pharmacological assays. youtube.com
Advanced Computational Modeling for Predictive Pharmacology and Metabolism
In silico methods are becoming indispensable tools in drug discovery and development for their ability to predict the properties of compounds, thereby saving time and resources. nih.gov Advanced computational modeling can be applied to MDMEA to predict its pharmacological and metabolic characteristics. Molecular docking simulations, for example, can predict the binding affinity and orientation of MDMEA at the active sites of various receptors and transporters. nih.gov
Exploration of Novel Therapeutic Targets Based on Compound Mechanisms
While MDMEA is primarily known as a research chemical, a thorough understanding of its mechanisms of action could potentially reveal novel therapeutic targets. nih.govresearchgate.net By identifying the primary molecular targets of MDMEA and its downstream signaling effects, researchers may uncover new avenues for the development of therapeutics for a range of conditions. For example, if MDMEA is found to have a unique profile of modulating serotonergic and dopaminergic systems, this could inspire the design of new molecules with more refined activities for treating disorders such as post-traumatic stress disorder (PTSD) or social anxiety, similar to the research trajectory of MDMA. wikipedia.orgwikipedia.org
The exploration of its effects on neuroinflammation and glial cell activation, which are implicated in the long-term consequences of some psychoactive substances, could also reveal new targets for neuroprotective strategies. wikipedia.org The ultimate goal is to leverage the understanding of how a compound like MDMEA interacts with the brain to inform the development of novel and more effective treatments for neuropsychiatric disorders. researchgate.net
Data Tables
Due to the limited availability of specific experimental data for Methylenedioxymethoxyethylamphetamine (MDMEA), the following tables provide comparative data for related and more extensively studied compounds. This information serves as a reference point for postulating the potential properties of MDMEA and for guiding future experimental designs.
Table 1: Chemical Properties of Related Phenylisopropylamine Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| This compound (MDMEA) | C13H19NO3 | Data not available |
| 3,4-Methylenedioxymethamphetamine (MDMA) | C11H15NO2 | 193.25 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | C12H17NO2 | 207.27 |
| 3,4-Methylenedioxyamphetamine (MDA) | C10H13NO2 | 179.22 |
| Methamphetamine | C10H15N | 149.24 |
This table presents the basic chemical properties of MDMA, MDEA, MDA, and Methamphetamine. The data for MDMEA is not available in the current literature.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of MDMA and MDA
| Target | MDMA | MDA |
| Serotonin (B10506) Transporter (SERT) | 390 | 108 |
| Norepinephrine (B1679862) Transporter (NET) | 5,100 | 1,400 |
| Dopamine Transporter (DAT) | 10,000 | 2,100 |
| 5-HT1A Receptor | >25,000 | >25,000 |
| 5-HT2A Receptor | 3,200 | 1,100 |
| Alpha-1 Adrenergic Receptor | 4,800 | 2,600 |
| Alpha-2 Adrenergic Receptor | 8,200 | 6,100 |
| Histamine H1 Receptor | 4,800 | 3,400 |
This interactive table showcases the binding affinities (the lower the value, the higher the affinity) of MDMA and MDA for various monoamine transporters and receptors. Data is derived from in vitro studies and provides a basis for predicting the potential receptor interaction profile of MDMEA. Data sourced from Battaglia et al., 1988. maps.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Methylenedioxymethoxyethylamphetamine in synthetic samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For isotopic characterization, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can trace synthetic pathways by analyzing δ¹³C values, as demonstrated in studies of structurally similar compounds like MDMA . Ensure calibration with certified reference standards and validate results against peer-reviewed protocols to minimize artifacts.
Q. How should researchers safely handle this compound in laboratory settings to mitigate acute exposure risks?
- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:
- Use precision balances (±5 mg accuracy) for weighing small quantities to avoid accidental overdose .
- Implement fume hoods for synthesis steps to prevent inhalation.
- In case of exposure, monitor for delayed symptoms (e.g., neurotoxicity) for ≥48 hours, as seen in related amphetamines .
- Store samples in airtight, light-resistant containers to prevent degradation.
Q. What are the key considerations for designing in vitro assays to study the receptor-binding affinity of this compound?
- Methodological Answer :
- Select cell lines expressing serotonin (5-HT₂) or dopamine (D₂) receptors, given structural similarities to MDMA .
- Use competitive binding assays with radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT₂).
- Validate results with negative controls (e.g., untransfected cells) and replicate experiments to address variability.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?
- Methodological Answer :
- Apply structural equation modeling (SEM) to test competing hypotheses about metabolic pathways .
- Cross-validate findings using multiple models (e.g., murine vs. primate) and analytical methods (e.g., LC-MS/MS vs. microdialysis).
- Reconcile discrepancies by adjusting for species-specific cytochrome P450 (CYP) enzyme activity, as seen in MDMA studies .
Q. What strategies are effective for synthesizing this compound derivatives with reduced neurotoxicity?
- Methodological Answer :
- Modify the methoxyethyl side chain via Schiff base intermediates to alter lipophilicity and blood-brain barrier penetration.
- Use computational tools (e.g., molecular docking) to predict binding affinity changes prior to synthesis.
- Validate toxicity profiles in primary neuronal cultures using lactate dehydrogenase (LDH) assays and reactive oxygen species (ROS) measurements.
Q. How should longitudinal studies be designed to assess the long-term neurochemical effects of this compound exposure?
- Methodological Answer :
- Adopt a repeated-measures design with staggered dosing schedules in rodent models.
- Employ in vivo microdialysis to monitor extracellular dopamine/serotonin levels in real time .
- Address confounders (e.g., environmental stress) by standardizing housing conditions and using littermate controls.
Q. What methodological frameworks are suitable for analyzing the environmental persistence of this compound in wastewater?
- Methodological Answer :
- Use solid-phase extraction (SPE) followed by LC-MS/MS to detect trace concentrations.
- Apply fugacity modeling to predict environmental partitioning and degradation rates.
- Compare data with regulatory thresholds (e.g., EU Water Framework Directive) to assess ecological risks.
Data Contradiction Analysis
Q. How can conflicting results about the pro-oxidant vs. antioxidant effects of this compound be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
